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Compound Name: PF-04418948

Cat. No.: B1679681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PF-04418948 is a potent and selective antagonist of the prostaglandin E2 receptor 2 (EP2).

This document provides an in-depth overview of its chemical structure, physicochemical

properties, and its mechanism of action as a pharmacological tool for studying EP2 receptor

signaling. Detailed experimental protocols for key in vitro assays are provided, along with a

summary of its biological activity and pharmacokinetic profile. This guide is intended to serve

as a comprehensive resource for researchers utilizing PF-04418948 in their studies.

Chemical Structure and Properties
PF-04418948, with the systematic IUPAC name 1-(4-fluorobenzoyl)-3-[[(6-methoxy-2-

naphthalenyl)oxy]methyl]-3-azetidinecarboxylic acid, is a small molecule antagonist of the EP2

receptor. Its chemical and physical properties are summarized in the table below.
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Property Value

Molecular Formula C₂₃H₂₀FNO₅

Molecular Weight 409.41 g/mol

CAS Number 1078166-57-0

IUPAC Name

1-(4-fluorobenzoyl)-3-[[(6-methoxy-2-

naphthalenyl)oxy]methyl]-3-azetidinecarboxylic

acid

SMILES
O=C(O)C1(COC2=CC(C=CC(OC)=C3)=C3C=C

2)CN(C(C4=CC=C(F)C=C4)=O)C1

Appearance White to off-white solid

Purity ≥98%

Solubility

Soluble in DMSO (up to 100 mM), DMF (20

mg/ml), and a 1:1 solution of DMF:PBS (pH 7.2)

(0.5 mg/ml). Sparingly soluble in ethanol (0.5

mg/ml) and insoluble in water.

Storage Store at -20°C

Mechanism of Action and Signaling Pathway
PF-04418948 functions as a competitive antagonist of the EP2 receptor, a G-protein coupled

receptor (GPCR). The binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP2

receptor typically activates the Gs alpha subunit of the associated G protein. This, in turn,

stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP) from ATP.

The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which

then phosphorylates various downstream targets, leading to a cellular response. PF-04418948
competitively blocks the binding of PGE2 to the EP2 receptor, thereby inhibiting this signaling

cascade and preventing the downstream physiological effects.[1][2]
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EP2 Receptor Signaling Pathway and Inhibition by PF-04418948.

Biological Activity and Selectivity
PF-04418948 is a highly potent antagonist of the human EP2 receptor, with an IC50 of 16 nM.

[3][4][5][6] It exhibits remarkable selectivity for the EP2 receptor over other prostanoid

receptors. Functional assays have demonstrated over 2000-fold selectivity for the EP2 receptor

compared to EP1, EP3, EP4, DP1, and CRTH2 receptors.[3][6] At a concentration of 10 µM,

PF-04418948 shows less than 30% binding to a wide range of other GPCRs and ion channels,

highlighting its specificity as a pharmacological tool.[3][6]

In Vitro Activity
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Assay System Agonist
Measured
Parameter

PF-04418948
Potency (nM)

CHO cells expressing

human EP2 receptor
PGE2 cAMP increase (IC₅₀) 16

CHO cells expressing

human EP2 receptor
PGE2 cAMP increase (Kₑ) 1.8

Human myometrium Butaprost

Inhibition of EFS-

induced contractions

(apparent Kₑ)

5.4

Dog bronchiole PGE2 Relaxation (Kₑ) 2.5

Mouse trachea PGE2
Relaxation (apparent

Kₑ)
1.3

Mouse trachea PGE2
Reversal of relaxation

(IC₅₀)
2.7

In Vivo Activity
In animal models, orally administered PF-04418948 has been shown to effectively block EP2

receptor-mediated responses. In rats, it significantly attenuates the cutaneous blood flow

increase induced by the EP2-selective agonist butaprost.[3][7]

Animal
Model

Agonist
Effect
Measured

Route of
Administrat
ion

Dose Range
(mg/kg)

Result

Rat Butaprost

Cutaneous

blood flow

increase

Oral gavage 1, 3, 10

Dose-

dependent

reduction in

peak and

AUC of

butaprost-

induced

response.[4]
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Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol describes a method to determine the antagonist potency of PF-04418948 by

measuring its ability to inhibit PGE2-induced cAMP accumulation in a cell line expressing the

human EP2 receptor.
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Preparation

Assay Procedure

Detection & Analysis

1. Culture CHO cells
expressing human EP2 receptor

2. Harvest and resuspend cells
in assay buffer

5. Add cell suspension
to the plate

3. Prepare serial dilutions of
PF-04418948 and PGE2

4. Add PF-04418948 dilutions
to assay plate

7. Add PGE2 dilutions
to the plate

6. Incubate at 37°C

8. Incubate at 37°C

9. Lyse cells to release cAMP

10. Detect cAMP levels using
a suitable detection kit (e.g., HTRF, ELISA)

11. Analyze data to determine
IC50 or KB values
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Workflow for an in vitro cAMP accumulation assay.
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Materials:

Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor

Cell culture medium (e.g., DMEM/F12) with appropriate supplements

Assay buffer (e.g., PBS with 0.05% Pluronic F-127)

PF-04418948

Prostaglandin E2 (PGE2)

cAMP detection kit (e.g., HTRF, ELISA)

384-well assay plates

Procedure:

Cell Culture: Culture CHO-hEP2 cells in appropriate medium until they reach 80-90%

confluency.

Cell Preparation: Harvest the cells and resuspend them in assay buffer to the desired

concentration.

Compound Preparation: Prepare serial dilutions of PF-04418948 and a concentration-

response curve of PGE2 in assay buffer.

Antagonist Addition: Add a fixed volume of the PF-04418948 dilutions to the wells of a 384-

well plate. Include a vehicle control.

Cell Addition: Add the cell suspension to all wells.

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

Agonist Addition: Add the PGE2 dilutions to the wells to stimulate cAMP production.

Incubation: Incubate the plate for a further defined period (e.g., 30 minutes) at 37°C.
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Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration

according to the manufacturer's protocol of the chosen cAMP detection kit.

Data Analysis: Plot the cAMP concentration against the PGE2 concentration in the presence

and absence of different concentrations of PF-04418948. Calculate the IC50 or Kₑ value for

PF-04418948 using appropriate pharmacological models (e.g., Schild analysis).

Mouse Trachea Relaxation Assay
This ex vivo protocol assesses the ability of PF-04418948 to antagonize PGE2-induced

relaxation of pre-contracted mouse tracheal rings.

Materials:

Male mice

Krebs-Henseleit solution

Carbachol

Prostaglandin E2 (PGE2)

PF-04418948

Organ bath system with isometric force transducers

Procedure:

Tissue Preparation: Euthanize a mouse and dissect the trachea. Clean the trachea of

adhering connective tissue and cut it into rings.

Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution,

maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes,

with periodic washing.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1679681?utm_src=pdf-body
https://www.benchchem.com/product/b1679681?utm_src=pdf-body
https://www.benchchem.com/product/b1679681?utm_src=pdf-body
https://www.benchchem.com/product/b1679681?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contraction: Induce a stable contraction of the tracheal rings with a submaximal

concentration of carbachol.

Antagonist Pre-incubation: Add different concentrations of PF-04418948 or vehicle to the

organ baths and incubate for a defined period (e.g., 30 minutes).

Agonist-induced Relaxation: Generate a cumulative concentration-response curve for PGE2-

induced relaxation of the pre-contracted tracheal rings.

Data Analysis: Compare the concentration-response curves of PGE2 in the presence and

absence of PF-04418948. A rightward shift in the PGE2 curve indicates antagonism.

Calculate the apparent Kₑ value for PF-04418948 using the Schild equation. To determine

the IC50 for reversal of relaxation, pre-relax the tissue with a fixed concentration of PGE2

and then add cumulative concentrations of PF-04418948.[7]

Pharmacokinetics
Limited pharmacokinetic data for PF-04418948 is publicly available. Studies in rats have shown

that it is orally bioavailable.

Conclusion
PF-04418948 is a well-characterized, potent, and selective antagonist of the EP2 receptor. Its

high affinity and selectivity make it an invaluable tool for elucidating the physiological and

pathophysiological roles of the EP2 receptor in various biological systems. The information and

protocols provided in this guide are intended to facilitate its effective use in both in vitro and in

vivo research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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